![molecular formula C12H11BrN2O4S B2570358 5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide CAS No. 853744-64-6](/img/structure/B2570358.png)
5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide: is a versatile chemical compound used in various scientific research fields. Its unique properties enable its application in drug discovery, organic synthesis, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of action
The compound “5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide” is a furan derivative. Furan derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, the compound might interact with multiple targets in the body.
Mode of action
Furan derivatives are known to interact with multiple receptors in the body due to their diverse biological activities .
Biochemical pathways
Given the broad spectrum of biological activities of furan derivatives, it can be speculated that the compound might affect multiple biochemical pathways .
Result of action
Given the diverse biological activities of furan derivatives, the compound might have multiple effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. This reaction yields the desired carboxamide compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, resulting in dehalogenation or desulfonation products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Dehalogenated or desulfonated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- N-(4-bromophenyl)furan-2-carboxamide
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Comparison: Compared to similar compounds, 5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide exhibits unique properties due to the presence of the methylsulfamoyl group. This group can enhance the compound’s solubility, stability, and biological activity, making it a valuable tool in various research and industrial applications.
Propiedades
IUPAC Name |
5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4S/c1-14-20(17,18)9-4-2-8(3-5-9)15-12(16)10-6-7-11(13)19-10/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWREZXJRQMQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2570276.png)
![[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2570278.png)
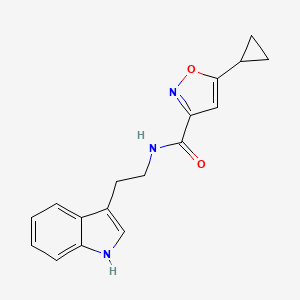
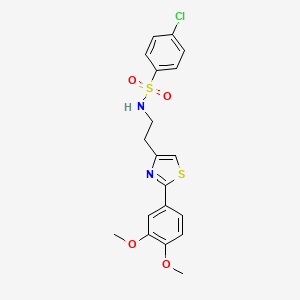
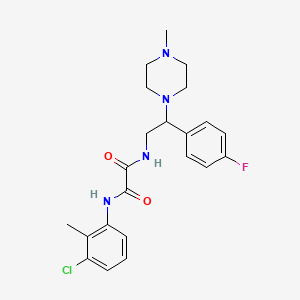
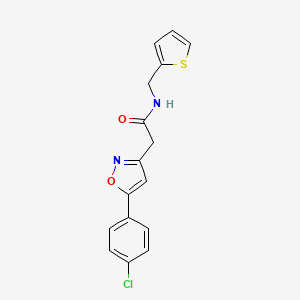
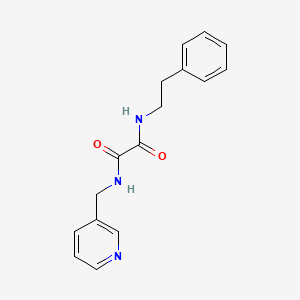
![Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B2570286.png)
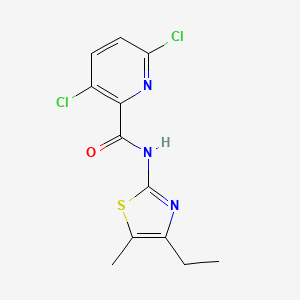
![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2570289.png)
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide](/img/structure/B2570291.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2570292.png)
![5,6-dimethyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2570294.png)
![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2570295.png)
